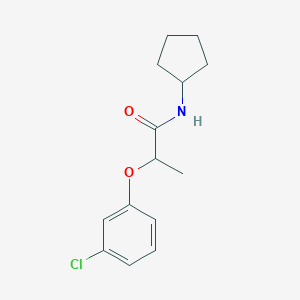
3-(1,2-Dimethyl-1-propenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2-Dimethyl-1-propenyl)benzoic acid is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. It is also known as DMPA, and its molecular formula is C12H14O2.
Wirkmechanismus
The mechanism of action of 3-(1,2-Dimethyl-1-propenyl)benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,2-Dimethyl-1-propenyl)benzoic acid have been extensively studied. The compound has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(1,2-Dimethyl-1-propenyl)benzoic acid is its relatively simple synthesis method. The compound can be obtained in good yields, and its purity can be easily controlled. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 3-(1,2-Dimethyl-1-propenyl)benzoic acid. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the optimization of the compound's therapeutic properties, such as its anti-inflammatory and anti-tumor activities. Additionally, the compound could be studied for its potential use in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 3-(1,2-Dimethyl-1-propenyl)benzoic acid involves the reaction of 3-bromobenzoic acid with isoprene in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the product can be obtained in good yields. The synthesis method has been optimized to improve the purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
3-(1,2-Dimethyl-1-propenyl)benzoic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-tumor activities. The compound has been tested in vitro and in vivo, and the results have been promising.
Eigenschaften
Produktname |
3-(1,2-Dimethyl-1-propenyl)benzoic acid |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-(3-methylbut-2-en-2-yl)benzoic acid |
InChI |
InChI=1S/C12H14O2/c1-8(2)9(3)10-5-4-6-11(7-10)12(13)14/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
ZIYWBEWMBVLFEP-UHFFFAOYSA-N |
SMILES |
CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |
Kanonische SMILES |
CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)







![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)



![Dimethyl 2-{[(4-bromophenyl)sulfonyl]amino}terephthalate](/img/structure/B253409.png)